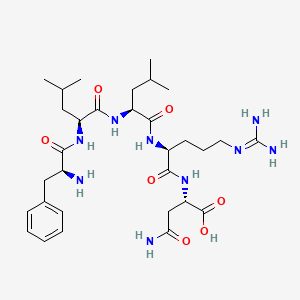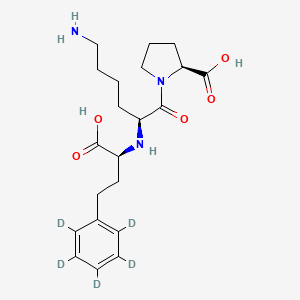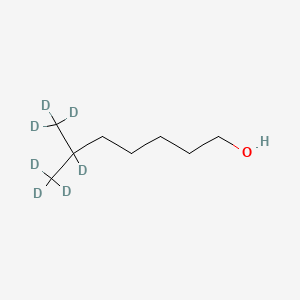
N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a quinoline ring, a carboxamide group, and an aminophenyl group. The exact structure would need to be determined through techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. These could include its solubility, melting point, boiling point, and spectral properties. Unfortunately, specific data for this compound are not available .Scientific Research Applications
Synthesis of Secondary Amides
This compound is used in the synthesis of secondary amides. An efficient method has been developed for synthesizing secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate . The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .
Anti-Cancer Research
The compound has been synthesized and characterized by different spectroscopic techniques for anti-cancer research . The structure was confirmed by X-ray diffraction (XRD) studies .
Ruthenium (II)/(III) DMSO-Based Complexes
New anticancer ruthenium(II/III) complexes have been synthesized and characterized, and their chemotherapeutic potential evaluated . The compound plays a crucial role in the formation of these complexes .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit histone deacetylase (hdac) and the breakpoint cluster abl (bcr-abl) proteins .
Mode of Action
For instance, HDAC inhibitors typically work by binding to the zinc ions in the active site of HDAC enzymes, preventing them from removing acetyl groups from histones .
Biochemical Pathways
The inhibition of HDAC and Bcr-Abl proteins can affect multiple biochemical pathways. HDACs are involved in the regulation of gene expression, so their inhibition can lead to changes in the transcription of many genes. Bcr-Abl is a tyrosine kinase that plays a role in cell growth and differentiation, and its inhibition can disrupt these processes .
Pharmacokinetics
Similar compounds have been found to have good bioavailability and to be metabolized primarily in the liver .
Result of Action
The inhibition of HDAC and Bcr-Abl proteins can lead to a variety of cellular effects. For instance, HDAC inhibition can lead to increased acetylation of histones, which can change the structure of chromatin and affect gene expression. Bcr-Abl inhibition can disrupt cell growth and differentiation, potentially leading to cell death .
properties
IUPAC Name |
N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-20-13-9-5-2-6-10(13)15(21)14(17(20)23)16(22)19-12-8-4-3-7-11(12)18/h2-9,21H,18H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGBPFRMNBEDAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715732 |
Source


|
| Record name | N-(2-Aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
CAS RN |
151449-78-4 |
Source


|
| Record name | N-(2-Aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[2-(2-hydroxyethylamino)ethyl] ether](/img/structure/B586330.png)






![1,5,6-Trimethyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586351.png)